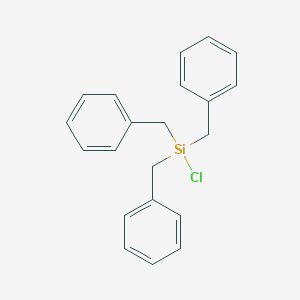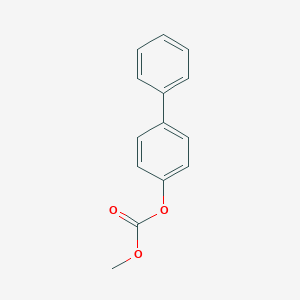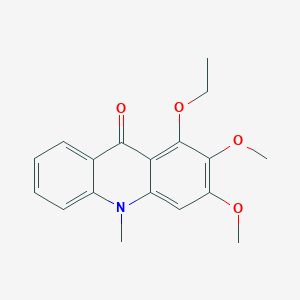
1-Ethoxy-2,3-dimethoxy-10-methylacridin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-2,3-dimethoxy-10-methylacridin-9-one, also known as EMDMA, is a synthetic compound that belongs to the acridine family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In
Mechanism Of Action
The exact mechanism of action of 1-Ethoxy-2,3-dimethoxy-10-methylacridin-9-one is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, 1-Ethoxy-2,3-dimethoxy-10-methylacridin-9-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Biochemical And Physiological Effects
1-Ethoxy-2,3-dimethoxy-10-methylacridin-9-one has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that it can induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and modulate the activity of various enzymes and signaling pathways. In vivo studies have shown that it can protect against oxidative stress, reduce inflammation, and improve cognitive function in animal models.
Advantages And Limitations For Lab Experiments
1-Ethoxy-2,3-dimethoxy-10-methylacridin-9-one offers several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, it also has some limitations, such as its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Future Directions
There are several future directions for research on 1-Ethoxy-2,3-dimethoxy-10-methylacridin-9-one. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area is the exploration of its potential as a therapeutic agent for various diseases, such as cancer, infectious diseases, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-Ethoxy-2,3-dimethoxy-10-methylacridin-9-one and to identify its molecular targets. Finally, the development of new derivatives and analogs of 1-Ethoxy-2,3-dimethoxy-10-methylacridin-9-one could lead to the discovery of novel compounds with improved biological activity and selectivity.
Synthesis Methods
1-Ethoxy-2,3-dimethoxy-10-methylacridin-9-one can be synthesized through a multi-step process that involves the reaction of 2,3-dimethoxybenzaldehyde with methylamine, followed by the condensation with ethyl acetoacetate. The resulting product is then subjected to cyclization and methylation reactions to obtain 1-Ethoxy-2,3-dimethoxy-10-methylacridin-9-one. The purity of the compound can be improved through recrystallization or chromatography techniques.
Scientific Research Applications
1-Ethoxy-2,3-dimethoxy-10-methylacridin-9-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been evaluated for its anticancer, antimicrobial, and antiviral properties. In biochemistry, it has been used as a fluorescent probe to study protein-ligand interactions and enzyme kinetics. In neuroscience, it has been investigated for its potential as a neuroprotective agent and as a tool to study neurotransmitter release and synaptic plasticity.
properties
CAS RN |
17014-45-8 |
|---|---|
Product Name |
1-Ethoxy-2,3-dimethoxy-10-methylacridin-9-one |
Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
1-ethoxy-2,3-dimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C18H19NO4/c1-5-23-18-15-13(10-14(21-3)17(18)22-4)19(2)12-9-7-6-8-11(12)16(15)20/h6-10H,5H2,1-4H3 |
InChI Key |
QXPWHTCIGCYKCW-UHFFFAOYSA-N |
SMILES |
CCOC1=C2C(=CC(=C1OC)OC)N(C3=CC=CC=C3C2=O)C |
Canonical SMILES |
CCOC1=C2C(=CC(=C1OC)OC)N(C3=CC=CC=C3C2=O)C |
synonyms |
1-Ethoxy-2,3-dimethoxy-10-methylacridin-9(10H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



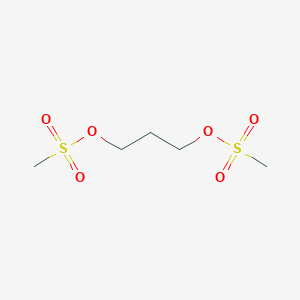
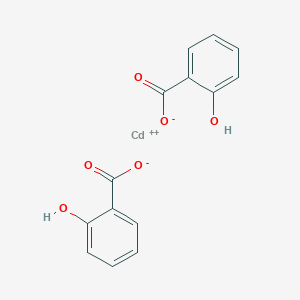
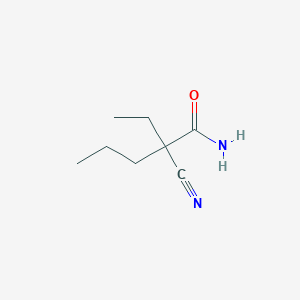
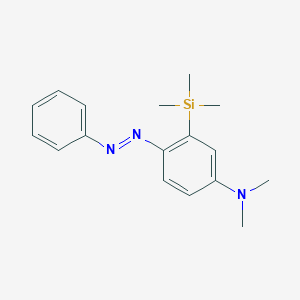
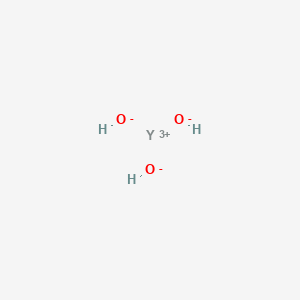
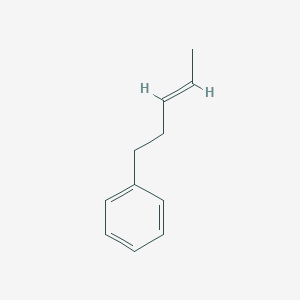
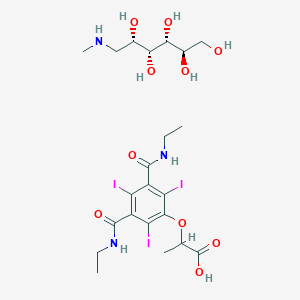
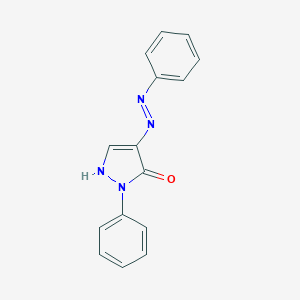
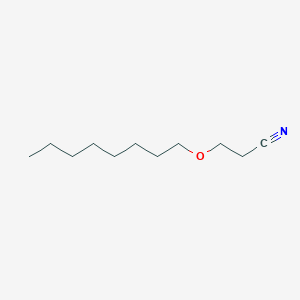

![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)](/img/structure/B100277.png)

